molecular formula C12H13N3O2 B3849598 N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide

N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide

Cat. No.: B3849598
M. Wt: 231.25 g/mol
InChI Key: LFMUVZZUWGJROW-UHFFFAOYSA-N
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Description

N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a carbohydrazide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 3-oxocyclohexen-1-yl derivatives. One common method involves the condensation reaction between pyridine-2-carbohydrazide and 3-oxocyclohexen-1-one under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death . The exact molecular targets may include enzymes and proteins essential for cell wall synthesis and maintenance.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbohydrazide: A precursor in the synthesis of N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide.

    3-oxocyclohexen-1-one: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

N’-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide stands out due to its unique combination of a pyridine ring and a carbohydrazide group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-10-5-3-4-9(8-10)14-15-12(17)11-6-1-2-7-13-11/h1-2,6-8,14H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMUVZZUWGJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide
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